3-(Allylthio)prop-1-ene-2-boronic Acid Pinacol Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Allylthio)prop-1-ene-2-boronic Acid Pinacol Ester is a boronic ester derivative that has garnered significant interest in organic synthesis and medicinal chemistry. This compound is known for its versatility in various chemical reactions, making it a valuable building block for the synthesis of complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Allylthio)prop-1-ene-2-boronic Acid Pinacol Ester typically involves the reaction of allylboronic acid pinacol ester with thiol compounds under specific conditions. The reaction is often catalyzed by palladium or other transition metals to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Allylthio)prop-1-ene-2-boronic Acid Pinacol Ester undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding thiols or alkanes.
Substitution: The boronic ester group can participate in substitution reactions, such as Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and alkanes.
Substitution: Various substituted alkenes and aromatic compounds.
Wissenschaftliche Forschungsanwendungen
3-(Allylthio)prop-1-ene-2-boronic Acid Pinacol Ester has a wide range of applications in scientific research:
Biology: The compound can be used to modify biomolecules and study their interactions.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-(Allylthio)prop-1-ene-2-boronic Acid Pinacol Ester involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can undergo transmetalation with palladium catalysts, facilitating the formation of new carbon-carbon bonds. The allylthio group can also participate in nucleophilic substitution reactions, adding to the compound’s versatility .
Vergleich Mit ähnlichen Verbindungen
Allylboronic Acid Pinacol Ester: Similar in structure but lacks the thio group, making it less versatile in certain reactions.
Phenylboronic Acid Pinacol Ester: Used in similar reactions but has different reactivity due to the phenyl group.
Isopropenylboronic Acid Pinacol Ester: Another boronic ester with different reactivity and applications.
Uniqueness: 3-(Allylthio)prop-1-ene-2-boronic Acid Pinacol Ester is unique due to the presence of both the allylthio and boronic ester groups, which provide a combination of reactivity and versatility not found in other similar compounds. This makes it particularly valuable in complex organic synthesis and medicinal chemistry .
Eigenschaften
Molekularformel |
C12H21BO2S |
---|---|
Molekulargewicht |
240.17 g/mol |
IUPAC-Name |
4,4,5,5-tetramethyl-2-(3-prop-2-enylsulfanylprop-1-en-2-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H21BO2S/c1-7-8-16-9-10(2)13-14-11(3,4)12(5,6)15-13/h7H,1-2,8-9H2,3-6H3 |
InChI-Schlüssel |
NLBHGSJZHQECCN-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C)CSCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.